

Solid-State Architecture & Structural Elucidation of 2-Hydroxyquinoline-5-carbonitrile

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Compound of Interest

| | |
|----------------|-----------------------------------|
| Compound Name: | 2-Hydroxyquinoline-5-carbonitrile |
| CAS No.: | 1261787-08-9 |
| Cat. No.: | B1409462 |

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Executive Summary

This guide details the structural analysis of **2-Hydroxyquinoline-5-carbonitrile** (2-HQ-5-CN), a critical heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and receptor modulators. The core challenge in characterizing this molecule lies in its lactam-lactim tautomerism—a dynamic equilibrium between the enol (2-hydroxy) and keto (2-quinolone) forms.^{[1][2]}

While solution-phase behavior is solvent-dependent, the solid-state architecture is governed by specific hydrogen-bonding networks. This document provides a rigorous protocol for crystallizing, solving, and validating the structure of 2-HQ-5-CN, emphasizing the differentiation of tautomers via Single Crystal X-Ray Diffraction (SCXRD) and Density Functional Theory (DFT).

The Tautomeric Challenge: Lactam vs. Lactim

Before initiating crystallization, researchers must understand the structural duality of the substrate. The 5-carbonitrile group (

-CN) acts as an electron-withdrawing group (EWG), which modulates the acidity of the ring nitrogen and the basicity of the carbonyl oxygen.

- Form A (Lactim): **2-hydroxyquinoline-5-carbonitrile**. Aromatic pyridine ring.[3][4] Rare in the solid state but accessible in the gas phase.
- Form B (Lactam): 2-oxo-1,2-dihydroquinoline-5-carbonitrile (2-Quinolone). Characterized by an amide-like

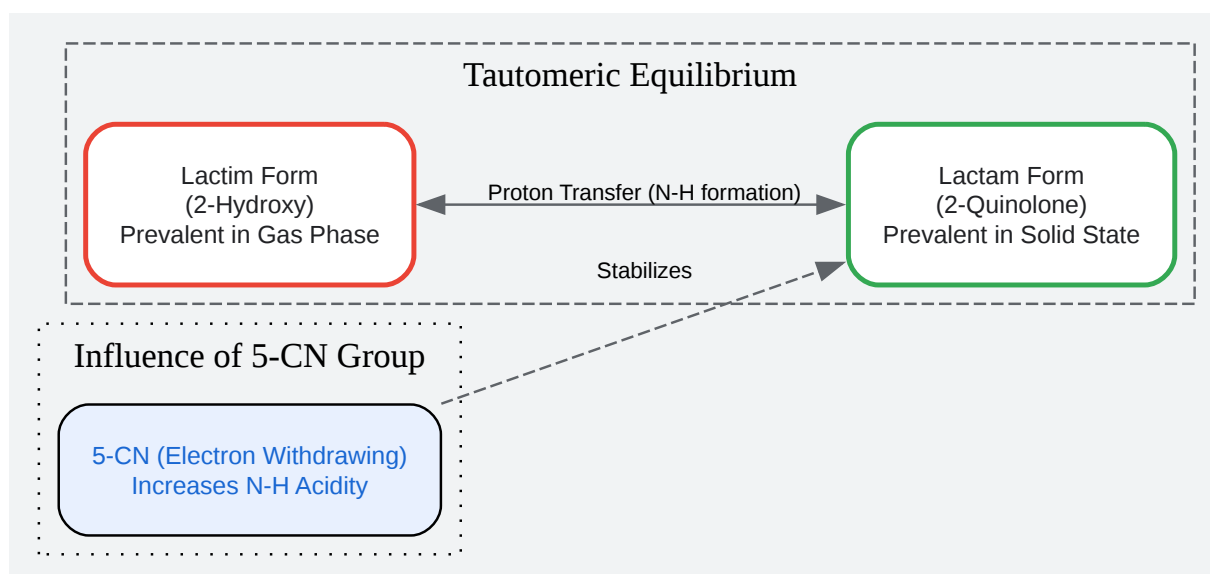
bond and an

donor.

Scientific Consensus: In the solid state, 2-hydroxyquinoline derivatives predominantly crystallize in the Lactam (2-quinolone) form due to the high stabilization energy of intermolecular

hydrogen bonds, which typically form centrosymmetric dimers [1].

Diagram 1: Tautomeric Equilibrium & Proton Transfer



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Caption: The 5-CN substitution influences the proton transfer equilibrium, favoring the Lactam form in polar environments due to dipolar stabilization.

Experimental Protocol: Crystal Growth Strategies

Obtaining X-ray quality single crystals of planar heterocycles requires controlling the supersaturation rate to prevent microcrystalline precipitation.

Method A: Slow Evaporation (Standard)

- Solvent System: Ethanol/DMF (9:1 ratio). The small amount of DMF increases solubility, while Ethanol acts as the volatile component.
- Protocol: Dissolve 20 mg of 2-HQ-5-CN in 5 mL of warm solvent. Filter through a 0.45 PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-5 pinholes. Allow to stand at room temperature (298 K) for 3-7 days.

Method B: Vapor Diffusion (Preferred for Quality)

- Inner Vial: 10 mg sample in 1 mL Dimethyl Sulfoxide (DMSO).
- Outer Vial: 5 mL Water or Methanol (Antisolvent).
- Mechanism: The antisolvent slowly diffuses into the DMSO, gently lowering solubility and promoting the growth of block-like crystals suitable for diffraction.

X-Ray Data Collection & Structural Refinement

This section details the workflow for solving the structure, with a specific focus on distinguishing the

vs.

bond types.

Data Acquisition Parameters

- Radiation Source: Mo-K
(
Å). Molybdenum is preferred over Copper for this aromatic system to minimize absorption

effects and maximize resolution (

Å) for precise bond length determination.

- Temperature: Collect at 100 K using a cryostream. Low temperature reduces thermal vibration (ellipsoids), which is critical for locating the H-atom on the Nitrogen (confirming the Lactam form).

Refinement Strategy (SHELXL)

- Space Group Determination: Expect monoclinic systems (e.g.,

) which are common for planar aromatic dimers.
- Disorder Handling: The cyano group (

) may exhibit end-to-end disorder. If electron density suggests this, apply a PART instruction with refined occupancy.
- Tautomer Verification (Critical Step):
 - Locate the difference Fourier map peaks around the O and N atoms.
 - Lactam Evidence: A peak

Å from Nitrogen (N-H) and a

bond length of

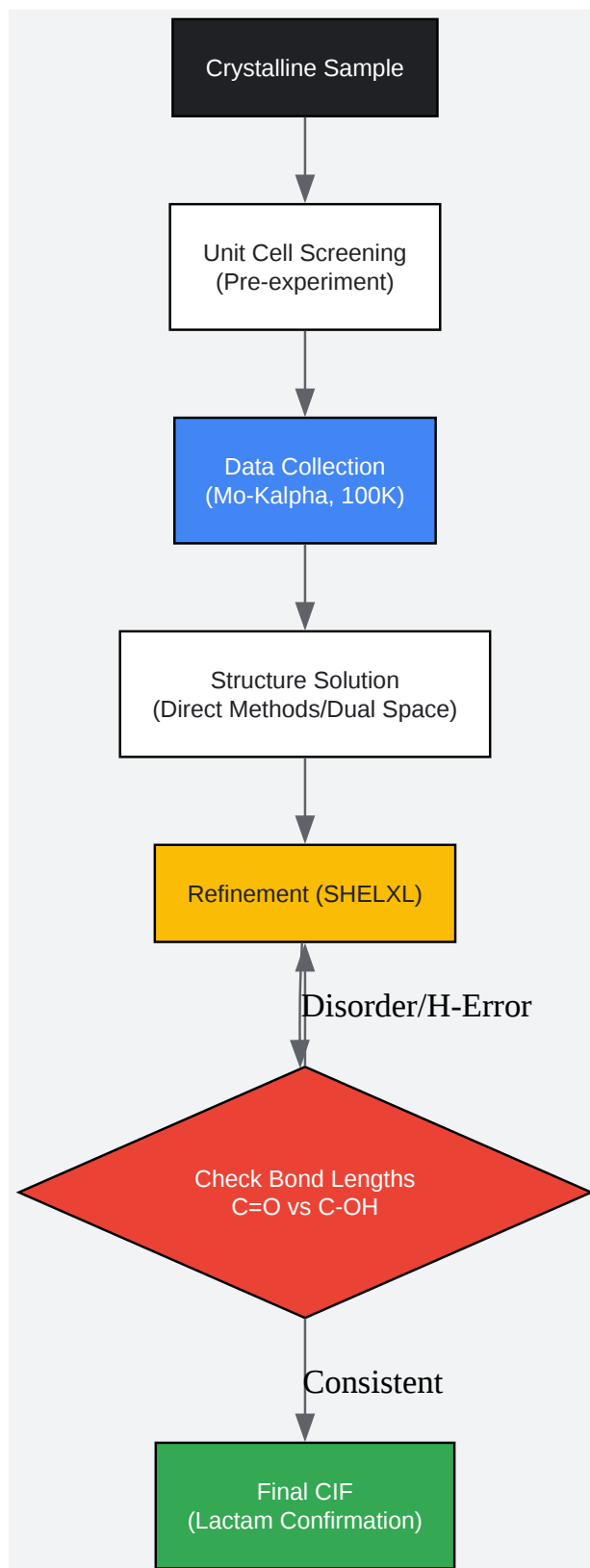
Å (double bond character).
 - Lactim Evidence: A peak

Å from Oxygen (O-H) and a

bond length of

Å (single bond character).

Diagram 2: Structural Elucidation Workflow



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Caption: Step-by-step workflow from crystal selection to final structural validation, emphasizing the bond-length check for tautomer assignment.

Supramolecular Architecture Analysis

Once the asymmetric unit is solved, the focus shifts to the packing interactions that stabilize the lattice.

Hydrogen Bonding Motifs

In the absence of steric hindrance, 2-quinolones form a characteristic dimer.

- Interaction:
(intermolecular).
- Geometry: The
distance is typically
Å.
- Effect of 5-CN: The cyano group at position 5 is a weak hydrogen bond acceptor. Look for secondary interactions (

) linking the dimers into infinite ribbons or sheets [2].

Pi-Stacking ()

The planar nature of the quinoline ring facilitates stacking.

- Measurement: Calculate the centroid-to-centroid distance between parallel rings.
- Significance: Distances
Å indicate significant
-overlap, contributing to the high melting point and stability of the crystal.

Data Summary Table: Expected Bond Metrics

| Parameter | Lactam (2-Quinolone) | Lactim (2-Hydroxy) | Target Value (Approx) |
|-----------------|-----------------------|--------------------|-----------------------|
| C2-O1 Bond | Double () | Single () | 1.24 - 1.26 Å |
| C2-N1 Bond | Single () | Double () | 1.36 - 1.38 Å |
| H-Atom Location | On Nitrogen | On Oxygen | N-H |
| Primary Motif | Centrosymmetric Dimer | Chains (usually) | Dimer |

Validation: DFT & Spectroscopic Correlation

X-ray results should never stand alone. Validate the solid-state model using complementary techniques.

Density Functional Theory (DFT)

Perform a geometry optimization of both tautomers (B3LYP/6-311G**) in the gas phase and using a PCM solvation model (Ethanol).

- Expectation: The Lactam form is generally lower in energy (kcal/mol) in polar media, corroborating the crystal structure [3].

Infrared Spectroscopy (FT-IR)

- Lactam Marker: Strong absorption at (Amide Carbonyl stretch).
- Lactim Marker: Absence of Carbonyl; presence of broad

stretch and

stretch.

- CN Marker: Sharp peak at

(Nitrile stretch).

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